molecular formula C8H10BrN3 B13645180 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide

Cat. No.: B13645180
M. Wt: 228.09 g/mol
InChI Key: UTDJGHSBRMAARG-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a chemical building block of significant interest in medicinal chemistry due to its privileged imidazo[1,2-a]pyridine core . This fused bicyclic heteroaromatic scaffold is present in a range of commercially approved drugs and is extensively investigated for its diverse biological activities . Researchers utilize this core structure in the discovery and development of new therapeutic agents, with reported activities including modulation of the central nervous system (e.g., as sedative-hypnotics and anxiolytics) , and potent anticancer properties through mechanisms such as kinase inhibition . The scaffold's versatility also extends to other pharmacological areas, including antibacterial, antiviral, and anti-inflammatory applications, making it a highly valuable template for constructing targeted bioactive molecules . The primary amine functional group in this particular compound provides a versatile handle for further synthetic modification, allowing for the exploration of structure-activity relationships and the development of novel chemical entities for various research programs .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrobromide

InChI

InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H

InChI Key

UTDJGHSBRMAARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN.Br

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridines with α-Haloketones

  • The most prevalent method involves the condensation of 2-aminopyridine with α-haloketones (bromo or chloro derivatives), often proceeding under mild conditions without the need for catalysts or solvents at temperatures around 60°C.
  • The mechanism proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, generating a pyridinium salt intermediate that cyclizes to form the imidazo[1,2-a]pyridine ring system.
  • This method is straightforward, efficient, and adaptable for a variety of substituted derivatives.

Multicomponent Reactions (MCRs)

  • One-pot MCRs involving 2-aminopyridine, aldehydes, and isocyanides have been developed, catalyzed by iodine or other mild catalysts, yielding 3-aminoimidazo[1,2-a]pyridines in moderate to good yields at room temperature.
  • These reactions offer operational simplicity and structural diversity.

Other Methods

  • Tandem reactions involving Morita-Baylis-Hillman nitroalkene acetates and 2-aminopyridines at room temperature in methanol have been reported to yield imidazo[1,2-a]pyridine derivatives with various functional groups.
  • Metal-free oxidative coupling and aminooxygenation reactions are also documented for imidazo[1,2-a]pyridine synthesis.

Comparative Analysis of Preparation Methods

Feature α-Haloketone Condensation Multicomponent Reaction (MCR) Reductive Amination Hydrobromide Salt Formation
Starting Materials 2-Aminopyridine + α-bromoketone 2-Aminopyridine + aldehyde + isocyanide Imidazo[1,2-a]pyridine + formaldehyde + amine Free base amine + HBr
Catalyst None required Iodine or other mild catalysts Sodium cyanoborohydride or hydrogenation catalyst None
Solvent Often solvent-free or minimal Methanol or similar Methanol, ethanol Ethanol, ether
Temperature ~60°C Room temperature Mild, room temp to reflux Room temperature
Yield High (>80%) Moderate to good Moderate to high Quantitative
Scalability High Moderate Moderate High
Purification Filtration, recrystallization Chromatography or crystallization Extraction, crystallization Filtration, washing

In-Depth Research Findings and Notes

  • The condensation of 2-aminopyridine with α-bromoketones is a robust and scalable method, producing the imidazo[1,2-a]pyridine core efficiently without requiring catalysts or solvents, reducing cost and environmental impact.
  • Reductive amination for the introduction of the methanamine substituent is well-documented, with sodium cyanoborohydride providing mild and selective reduction conditions that preserve sensitive functional groups.
  • The hydrobromide salt formation is a straightforward acid-base reaction that improves the compound's physicochemical properties, facilitating isolation and storage.
  • Recent advances include metal-free and iodine-catalyzed protocols that offer greener alternatives for imidazo[1,2-a]pyridine synthesis, potentially adaptable for this compound's preparation.
  • The choice of solvent and temperature critically affects yield and purity; methyl isobutyl ketone and tetrahydrofuran are favored solvents in related imidazo[1,2-a]pyridine syntheses due to their ability to dissolve intermediates and facilitate product isolation.

Summary Table of Key Preparation Parameters for 1-Imidazo[1,2-a]pyridin-2-ylmethanamine Hydrobromide

Parameter Optimal Conditions Comments
Core formation temperature 60°C Efficient ring closure without catalyst
Solvent for core formation Solvent-free or minimal solvent Environmentally friendly
Reductive amination reagent Formaldehyde + ammonia + NaCNBH3 Mild reduction, high selectivity
Hydrobromide formation HBr in ethanol, room temp Quantitative salt precipitation
Purification method Filtration + recrystallization High purity product
Typical overall yield 60-80% Depending on scale and purification

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-NH₂) in the methanamine substituent participates in:

  • Alkylation : Reaction with alkyl halides to form N-alkyl derivatives.

  • Acetylation : Formation of amides via reaction with acyl chlorides.

  • Condensation : Participation in Schiff base formation with carbonyl compounds.

Imidazo[1,2-a]pyridine Core Reactivity

The heterocyclic core is relatively stable under mild conditions but may undergo:

  • Electrophilic substitution : At positions activated by the amine group.

  • Catalytic transformations : Using metals or organocatalysts (e.g., iodine, DBU) for further functionalization .

Key Reaction Conditions and Outcomes

Reaction TypeConditionsOutcomeReference
Salt formation Reaction with HBrFormation of hydrobromide salt for stability and solubility control
Cyclization Iodine (20 mol %), ultrasoundImidazo[1,2-a]pyridine core formation with dimedone and 2-aminopyridine
DBU-catalyzed synthesis DBU, aqueous ethanol, RTFormation of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and phenacyl bromides

Analytical and Physical Data

PropertyValue/DatasetSource
Molecular Weight 220.10 g/mol
Hazards H302, H315, H319, H335
Purity >98% (HPLC)

Scientific Research Applications

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a chemical compound with an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle containing nitrogen atoms. It has a molecular weight of approximately 232.09 g/mol. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biological and chemical applications. Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological activities, including potential applications in treating various diseases.

Key Reactions
The reactivity of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is influenced by the presence of both the imidazole and pyridine rings. Key reactions include those that enable the synthesis of various derivatives that may exhibit improved pharmacological properties.

Biological Activities
Imidazo[1,2-a]pyridine derivatives, including 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, have demonstrated significant biological activities. Imidazopyridine is one of the most significant structural skeletons in the field of natural and pharmaceutical products because of its wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Applications in Medicinal Chemistry and Research

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide has several applications in medicinal chemistry and research:

  • Drug Development It is used as a building block in synthesizing drug candidates. Its structure allows medicinal chemists to create new compounds with enhanced therapeutic effects .
  • Pharmacological Studies The compound is employed in pharmacological studies to investigate its effects on biological systems . These studies help in understanding its mechanism of action and potential therapeutic uses.
  • Inhibition of SARS-CoV-2 Infection Imidazo[1,2-a]pyrimidine derivatives have been synthesized and studied for their potential to inhibit the SARS-CoV-2 virus . Molecular modeling suggests that these compounds may act as effective entrance inhibitors, preventing the virus from infecting human cells .
  • Treatment of Various Diseases Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological activities, including potential applications in treating various diseases.
  • Biological Activities It has a wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Interaction Studies

Interaction studies involving 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide often focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts with enzymes, receptors, and other proteins .

Structural Similarity

Several compounds share structural similarities with 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide.

Compound NameSimilarity IndexNotable Features
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine0.86Exhibits anti-inflammatory properties
5-(1H-Imidazol-1-yl)pyridin-2-amine0.85Known for its analgesic effects
Imidazo[1,2-a]pyridin-8-ylamine0.84Potential use in treating anxiety
3-Ethynylimidazo[1,2-a]pyridine0.85Investigated for anticancer activity
Imidazo[1,2-a]pyridine-3-carbaldehyde0.84Useful in synthetic organic chemistry

Mechanism of Action

The mechanism of action of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridine vs. Pyrimidine Analogs :
    Replacement of the pyridine ring with pyrimidine (as in imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) alters electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit enhanced solubility in polar solvents (e.g., water: ~50 mg/mL) compared to pyridine-based analogs .
    • Biological Impact : Pyrimidine analogs show higher affinity for nucleotide-binding enzymes due to structural mimicry of nucleic acid bases .

Substituent Modifications

  • Amine Group Variations :

    • N,N-Dimethyl Derivatives : Compounds like Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (MW 161.21) exhibit increased lipophilicity (LogP ~1.5) compared to the primary amine, enhancing blood-brain barrier permeability .
    • Halogenated Derivatives : Bromination at the 3-position (e.g., 3-bromo-2-phenylimidazo[1,2-a]pyridine) introduces steric bulk and electrophilic sites, improving reactivity in cross-coupling reactions .
  • Salt Forms :
    Hydrobromide salts (e.g., 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide) generally exhibit higher crystallinity and stability than hydrochloride or freebase forms, influencing pharmacokinetics and formulation .

Pharmacological Activities

Compound Name Biological Activity Potency (IC₅₀/EC₅₀) Reference
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide G-quadruplex ligand (DNA damage induction) 2.5 μM (HeLa cells)
2-(6-Imidazo[1,2-a]pyridin-2-yl)-thienopyrimidine Antimicrobial (E. coli) 8 μg/mL
3-Amino-2-arylimidazo[1,2-a]pyridines Cytotoxic (MCF-7 breast cancer) 0.8 μM

Physicochemical Properties

Property 1-Imidazo[1,2-a]pyridin-2-ylmethanamine Hydrobromide Pyrimidine Analog (Dihydrochloride) N,N-Dimethyl Derivative
Molecular Formula C₈H₁₀BrN₃ C₇H₁₀Cl₂N₄ C₁₀H₁₃N₃
Molecular Weight 228.10 g/mol 248.15 g/mol 175.23 g/mol
Solubility (H₂O) 20 mg/mL 50 mg/mL 5 mg/mL
LogP 1.2 0.8 1.7
Melting Point 220–225°C (dec.) 180–185°C 150–155°C
Key Applications DNA-targeted therapies Enzyme inhibition CNS drug candidates
References

Biological Activity

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating its potential applications in medicine.

  • Molecular Formula : C8H10BrN3
  • Molecular Weight : 228.09 g/mol
  • InChI : InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1

Overview of Biological Activity

The imidazopyridine scaffold, particularly the derivatives such as 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, has been extensively studied for various pharmacological properties. These compounds exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anticonvulsant
  • Anti-inflammatory

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerExhibits cytotoxic effects against various cancer cell lines, including lung and colorectal cancers.
AntimicrobialDemonstrates antibacterial and antifungal properties against specific pathogens.
AnticonvulsantShows efficacy in reducing seizure activity in animal models.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

The mechanism of action for 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with biological targets such as enzymes and receptors. Specifically, its imidazopyridine structure allows for binding to various molecular targets, influencing signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research has shown that modifications on the imidazopyridine ring can significantly alter the biological activity of the compound. For instance, substituents at different positions on the ring can enhance or diminish anticancer efficacy.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines (LN-229 glioblastoma, HCT-116 colorectal carcinoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Studies and Research Findings

  • Anticancer Efficacy : A recent study reported that 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide showed significant cytotoxicity against colon carcinoma cells with an IC50 value of 7 μM .
  • Antimicrobial Properties : Another investigation highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μM .
  • Neuroprotective Effects : In models of epilepsy, this compound demonstrated a reduction in seizure frequency and severity, indicating potential therapeutic applications in neurological disorders .

Q & A

Q. What are the established synthetic routes for preparing 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide?

The synthesis of imidazo[1,2-a]pyridine derivatives often employs condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A notable method involves sequential addition of arylamines to nitriles followed by I₂/KI-mediated oxidative cyclization, enabling efficient construction of the imidazo[1,2-a]pyridin-2-amine framework without intermediate purification . Multicomponent reactions (MCRs) are also widely used to introduce substituents at specific positions (e.g., 2 and 3), enhancing structural diversity .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated experimentally?

These derivatives exhibit anxiolytic, cardiovascular, analgesic, and anticancer properties. Biological evaluation typically involves in vitro assays (e.g., enzyme inhibition, cell viability assays) and in vivo models (e.g., rodent behavioral tests for anxiolytic activity). For example, derivatives with electron-withdrawing substituents at the 3-position show enhanced binding affinity to GABAₐ receptors, a target for anxiolytic drugs .

Q. What crystallographic techniques are recommended for structural characterization of imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard for determining bond lengths, angles, and hydrogen-bonding networks. High-resolution data collection (e.g., synchrotron sources) improves accuracy, particularly for resolving twinned crystals or disordered solvent molecules. SHELXPRO is commonly used to interface with macromolecular refinement tools .

Advanced Research Questions

Q. How can synthetic yields be optimized for imidazo[1,2-a]pyridin-2-ylmethanamine derivatives with bulky substituents?

Steric hindrance at the 2-position often reduces reaction efficiency. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalytic systems : Cu(I)-mediated Ullmann coupling improves C–N bond formation in sterically crowded environments .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How do structural modifications at the 3-position influence biological activity, and what analytical methods resolve contradictory data?

Substituents like halogen atoms or methyl groups at the 3-position modulate lipophilicity and target binding. Contradictions in activity data (e.g., conflicting IC₅₀ values across studies) can arise from assay variability (e.g., cell line differences). Resolution methods include:

  • Dose-response normalization : Use standardized controls (e.g., reference inhibitors).
  • Molecular docking : Validate SAR trends using computational models (e.g., AutoDock Vina) .

Q. What methodologies address challenges in crystallizing imidazo[1,2-a]pyridine salts for structural studies?

Hydrobromide salts, such as 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, often form hydrates or solvates. Key approaches include:

  • Vapor diffusion : Slow crystallization from ethanol/water mixtures reduces lattice defects.
  • Cryocooling : Prevents solvent evaporation during data collection.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯Br⁻) to guide crystal engineering .

Q. How can computational frameworks guide the design of imidazo[1,2-a]pyridine-based therapeutics?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess binding stability to targets like kinase enzymes. For example, MD trajectories of imidazo[1,2-a]pyridine derivatives in complex with EGFR kinase reveal critical π-π stacking interactions .

Q. What strategies mitigate side reactions during oxidative cyclization in imidazo[1,2-a]pyridine synthesis?

I₂/KI-mediated cyclization can produce iodinated byproducts. Mitigation includes:

  • Stoichiometric control : Limit I₂ to 1.2 equivalents.
  • Additive screening : TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) suppresses radical pathways.
  • Post-reduction : Na₂S₂O₃ quenches excess iodine .

Methodological Notes

  • Data Contradictions : Conflicting pharmacological data should be cross-validated using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Theoretical Integration : Link synthetic outcomes to conceptual frameworks like Hammett linear free-energy relationships to predict substituent effects .

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